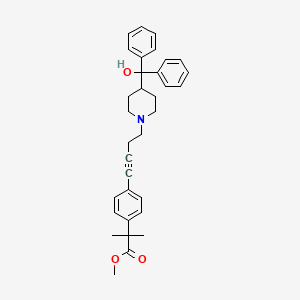

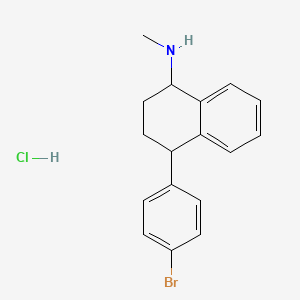

Tetrahydro-n-methyl-1-naphthalenamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-(+/-)-4-(4-Bromofenil)-1,2,3,4-: es un compuesto que pertenece a la clase de ésteres de ácido bórico. Estos compuestos son muy valiosos en la síntesis orgánica debido a su capacidad para formar complejos estables con varias moléculas orgánicas. Los ésteres de ácido bórico son particularmente útiles en el diseño de nuevos fármacos y dispositivos de administración de fármacos, especialmente como portadores de boro adecuados para la terapia de captura de neutrones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de trans-(+/-)-4-(4-Bromofenil)-1,2,3,4- típicamente implica la reacción de ácido fenilborónico con pinacol en presencia de un catalizador. Las condiciones de reacción a menudo incluyen un solvente como tetrahidrofurano (THF) y una base como carbonato de potasio. La reacción se lleva a cabo a temperatura ambiente y se monitorea mediante técnicas como la cromatografía en capa fina (TLC) para garantizar su finalización .

Métodos de producción industrial: La producción industrial de ésteres de ácido bórico, incluido el trans-(+/-)-4-(4-Bromofenil)-1,2,3,4-, implica reacciones a gran escala en reactores con control preciso de la temperatura, la presión y el pH. El uso de reactores de flujo continuo se ha explorado para mejorar la eficiencia y el rendimiento del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: Los ésteres de ácido bórico pueden sufrir reacciones de oxidación para formar ácidos bóricos. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perborato de sodio.

Reducción: La reducción de ésteres de ácido bórico se puede lograr utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).

Sustitución: Los ésteres de ácido bórico pueden participar en reacciones de sustitución, particularmente en presencia de catalizadores de paladio, para formar enlaces carbono-carbono.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, perborato de sodio, condiciones acuosas.

Reducción: Hidruro de litio y aluminio, condiciones anhidras.

Sustitución: Catalizadores de paladio, solventes orgánicos como THF o tolueno.

Productos principales:

Oxidación: Ácidos bóricos.

Reducción: Alcoholes.

Sustitución: Varias moléculas orgánicas sustituidas dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

Química: Los ésteres de ácido bórico se utilizan como bloques de construcción en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono a través de reacciones de acoplamiento de Suzuki-Miyaura .

Biología: En la investigación biológica, los ésteres de ácido bórico se utilizan para diseñar inhibidores enzimáticos y como sondas para detectar biomoléculas .

Medicina: Los ésteres de ácido bórico se exploran por su potencial en sistemas de administración de fármacos y como portadores de boro para la terapia de captura de neutrones, un tipo de tratamiento contra el cáncer .

Industria: En el sector industrial, los ésteres de ácido bórico se utilizan en la producción de polímeros y como intermediarios en la síntesis de varios compuestos orgánicos .

Mecanismo De Acción

El mecanismo de acción de trans-(+/-)-4-(4-Bromofenil)-1,2,3,4- implica su capacidad para formar complejos estables con moléculas orgánicas. Esta propiedad se utiliza en varias reacciones químicas, particularmente en la formación de enlaces carbono-carbono. Los objetivos moleculares y las vías involucradas incluyen la interacción con catalizadores de paladio en reacciones de sustitución y la formación de derivados de ácido bórico a través de la oxidación .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido fenilborónico

- Éster de ácido bórico de pinacol

- Ácido 4-bromofenilborónico

Comparación: Trans-(+/-)-4-(4-Bromofenil)-1,2,3,4- es único debido a su estructura específica, que le permite participar en una amplia gama de reacciones químicas. En comparación con el ácido fenilborónico, tiene una estabilidad y reactividad mejoradas en reacciones de sustitución. El éster de ácido bórico de pinacol, por otro lado, se utiliza más comúnmente en reacciones de oxidación debido a su susceptibilidad a la hidrólisis .

Propiedades

IUPAC Name |

4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGRVQZKRCFTHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)

![[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)

![[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12293198.png)

![7-Chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B12293207.png)

![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)

![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)

![N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)

![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12293223.png)

![4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile](/img/structure/B12293236.png)